

# A Technical Guide to 7-Bromoisoquinoline (CAS: 58794-09-5)

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Compound of Interest		
Compound Name:	7-Bromoisoquinoline	
Cat. No.:	B118868	Get Quote

This document provides an in-depth technical overview of **7-Bromoisoquinoline**, a key heterocyclic building block for researchers, scientists, and professionals in drug development and chemical synthesis. It covers the compound's physicochemical properties, synthesis methodologies, chemical applications, and safety protocols.

### **Core Compound Identification**

**7-Bromoisoquinoline** is a halogenated aromatic heterocycle. The isoquinoline scaffold itself is a structural motif found in a wide array of natural alkaloids and synthetic compounds that exhibit a broad spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2] The bromine atom at the 7-position serves as a versatile synthetic handle, making this compound a valuable intermediate for creating more complex molecules.[3]

Identifier	Value
CAS Number	58794-09-5[4][5][6]
Molecular Formula	C <sub>9</sub> H <sub>6</sub> BrN[4][5][6]
IUPAC Name	7-bromoisoquinoline[5][6]
SMILES	Brc1ccc2ccncc2c1[4]
InChI Key	KABRXLINDSPGDF-UHFFFAOYSA-N[4][5][7]



## **Physicochemical and Spectroscopic Data**

**7-Bromoisoquinoline** is typically an off-white to light yellow crystalline solid at room temperature.[4][8][9] Its key physical and chemical properties are summarized below.

Table 1: Physicochemical Properties

Property	Value	Source(s)
Molecular Weight	208.05 - 208.1 g/mol	[4][5][6]
Melting Point	67-72 °C	[9]
Boiling Point	312.3 °C at 760 mmHg	[8]
Density	1.6 ± 0.1 g/cm <sup>3</sup>	[8]
Flash Point	113 °C (closed cup)	[8]
Appearance	Crystalline Solid	[4]

Table 2: Solubility Data

Solvent	Concentration
DMF	30 mg/mL
DMSO	30 mg/mL
Ethanol	30 mg/mL
Ethanol:PBS (pH 7.2) (1:8)	0.5 mg/mL
Source:[4]	

Table 3: Spectroscopic Data



Туре	Data
UV max (λmax)	222, 260, 268, 314, 328 nm
¹H NMR (500MHz, CDCl₃)	δ 9.18 (s, 1H), 8.55 (d, J=6 Hz, 1H), 8.12 (d, J=0.5 Hz, 1H), 7.75 (dd, J1=9 Hz, J2=10.5Hz, 1H), 7.70 (d, J=8.5 Hz, 1H), 7.62 (d, J=5.5 Hz, 1H)
Sources:[4][10]	

## **Synthesis and Manufacturing**

The synthesis of **7-Bromoisoquinoline** can be challenging. Classical methods like the Pomeranz-Fritsch reaction often result in low yields (around 20%) and produce a nearly 1:1 mixture of 5-bromo and 7-bromo isomers, which are difficult to separate.[10] An alternative, multi-step synthesis route provides higher yields and purity.

#### **Experimental Protocol: Multi-Step Synthesis**

This protocol describes a method starting from 1,2,3,4-tetrahydroisoquinoline.[1]

#### Step 1: N-Chlorination

- Dissolve 1,2,3,4-tetrahydroisoguinoline (4.0 mol) in dichloromethane (5 L).
- Slowly add sodium hypochlorite solution (2730 g) while stirring vigorously at room temperature.
- Continue stirring for 2 hours.
- Allow the layers to settle and separate the organic phase.
- Wash the organic phase with water repeatedly until a starch-iodide test is negative for sodium hypochlorite.
- Concentrate the solution under reduced pressure to yield the N-chloro intermediate.

#### Step 2: Nitration



- Dissolve KNO₃ (2.0 mol) in concentrated sulfuric acid (1.5 L) and cool to -20°C for 30 minutes.
- Transfer to an ice bath and slowly add the N-chloro intermediate from Step 1 (1.4 mol) with mechanical stirring.
- After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature (approx. 1 hour).
- Heat the mixture in an oil bath at 60°C for 6 hours.
- Cool to room temperature and pour slowly into 4 L of crushed ice while stirring.
- Filter the resulting solid precipitate and dry to obtain the nitrated intermediate.

#### Step 3: Aromatization

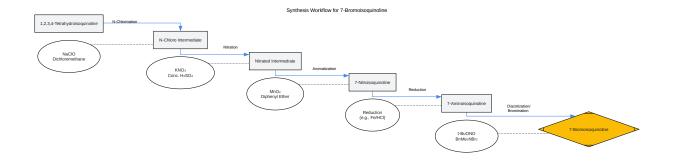
- Add the nitrated intermediate from Step 2 (0.97 mol) and MnO<sub>2</sub> (6.8 mol) to diphenyl ether (1.5 L).
- · Heat the reaction at 210°C for 10 hours.
- Cool the mixture and filter through diatomaceous earth to remove solids.
- Distill the filtrate under reduced pressure to remove most of the solvent.
- Add an equal volume of petroleum ether to the remaining solution while stirring to precipitate the solid.
- Filter and dry the solid to obtain 7-nitroisoquinoline.

#### Step 4: Diazotization and Bromination

- This step utilizes a non-aqueous diazotization-bromination method described as an improvement over classic Sandmeyer reactions.[10]
- To a solution of the amino precursor (derived from the nitro compound of Step 3), add tertbutyl nitrite (5 equiv) followed by benzyltrimethylammonium tribromide (4 equiv).[1]



- Allow the reaction to proceed at room temperature for 6 hours.
- Quench the reaction with a saturated sodium bicarbonate solution.
- Wash with water, remove the solvent under reduced pressure, and dissolve the residue in dichloromethane.
- Purify by filtering through a short silica gel column, eluting with an Ethyl Acetate:Petroleum Ether mixture.
- Concentrate the filtrate to yield the final product, **7-Bromoisoquinoline**.[1]



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Caption: A multi-step synthesis route to produce **7-Bromoisoquinoline**.

## **Chemical Reactivity and Applications**



**7-Bromoisoquinoline** is primarily valued as a synthetic intermediate for pharmaceutical synthesis.[4] Its utility stems from the C-Br bond at the 7-position, which acts as a versatile site for forming new carbon-carbon and carbon-heteroatom bonds.

#### **Key Application: Cross-Coupling Reactions**

The bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the C7 position, enabling the rapid diversification of the isoquinoline core to build libraries of compounds for drug discovery.[3]

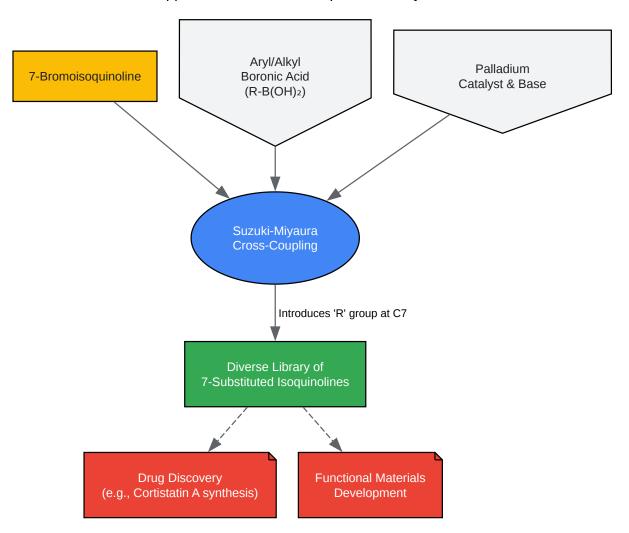
## Representative Protocol: Suzuki-Miyaura Coupling

While a specific protocol for **7-Bromoisoquinoline** was not detailed in the search results, a general procedure representative for this class of reaction is as follows:

- In an inert atmosphere glovebox or Schlenk line, combine 7-Bromoisoquinoline (1.0 equiv), a suitable boronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 2-5 mol%), and a base (e.g., K<sub>2</sub>CO<sub>3</sub> or Cs<sub>2</sub>CO<sub>3</sub>, 2-3 equiv).
- Add a degassed solvent system, typically a mixture like Dioxane/Water or Toluene/Ethanol/Water.
- Heat the reaction mixture with stirring at a temperature ranging from 80-110°C.
- Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
- Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
- Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the 7-substituted isoquinoline derivative.

This reactivity has been demonstrated on similar scaffolds, such as the successful Suzuki coupling of 1-bromoisoquinolin-3-amines with o-nitrophenylboronic acid.[3] A notable application includes its use as an intermediate in the total synthesis of Cortistatin A, a potent anti-angiogenic agent.[11]





Application of 7-Bromoisoquinoline in Synthesis

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Caption: Logical workflow for creating diverse molecules from **7-Bromoisoquinoline**.

## Safety and Handling

**7-Bromoisoquinoline** is an irritant and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Table 4: GHS Hazard Information



Category	Information
Pictogram	GHS07 (Exclamation Mark)
Signal Word	Warning
Hazard Statements	H315: Causes skin irritation.[6][9] H319: Causes serious eye irritation.[6] H335: May cause respiratory irritation.[6][9]
Sources:[6][9]	

#### **Precautionary Statements (Selected)**

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6][12]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
- P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6]
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][12]

#### **Storage and Stability**

For long-term storage, the compound should be kept at -20°C, where it is stable for at least 4 years.[4] It can be shipped at room temperature in the continental US.[4] For stock solutions, storage at -80°C is recommended for up to 6 months.[11]

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